(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCQKYEVIJALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC#C)C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016586 | |
| Record name | Heptopargil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73886-28-9 | |
| Record name | Heptopargil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73886-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptopargil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functionalization to introduce the prop-2-yn-1-yloxy group and the imine functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, synthesis routes, and applications:
Key Observations:
Structural Diversity and Bioactivity :
- The propargyloxy derivative (target compound) is uniquely suited for modular derivatization via click chemistry, unlike the 4-fluorobenzyloxy analog, which prioritizes aromatic interactions .
- Squaramide-linked derivatives exhibit distinct pharmacological profiles (CXCR2 antagonism) due to hydrogen-bonding capabilities absent in imine-based analogs .
Synthetic Scalability: The target compound’s solvent-free synthesis enables eco-friendly, industrial-scale production (~multigram yields), contrasting with smaller-scale methods (e.g., ethanol-based coupling in ) .
Therapeutic Potential: Phenoxy acetamide derivatives demonstrate broad anti-inflammatory activity, while the target compound shows preliminary antiparasitic effects, highlighting scaffold versatility .
Electronic and Steric Effects: Organotellurium analogs (e.g., ) introduce heavy-atom effects, altering electronic properties for non-medicinal applications (e.g., catalysis), unlike the target compound’s drug-discovery focus.
Research Findings and Data
a) Antileishmanial Activity (Target Compound):
- In vitro IC₅₀ : Preliminary data indicate micromolar activity against Leishmania spp., comparable to miltefosine but requiring optimization for selectivity .
b) CXCR2 Antagonism (Squaramide Analogs):
- IC₅₀: 10–100 nM against CXCR2 receptors; superior to non-rigid scaffolds due to bicyclic conformational restraint .
c) Anti-inflammatory Activity (Phenoxy Acetamides):
- COX-2 Inhibition : 70–85% at 10 μM, with reduced gastrointestinal toxicity vs. NSAIDs .
Biological Activity
(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine is a bicyclic compound with potential biological applications. Its unique structure, characterized by a bicyclo[2.2.1]heptane framework, suggests various interactions with biological systems, making it an interesting subject for pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , and it features a distinctive bicyclic structure which can influence its biological activity. The presence of the prop-2-yn-1-yloxy group may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that derivatives of bicyclo[2.2.1]heptane compounds can provide neuroprotective effects, which may be relevant for conditions like Alzheimer's disease.
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against common bacterial pathogens. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound using human cell lines treated with pro-inflammatory cytokines. The results showed that treatment with this compound led to a marked decrease in the production of inflammatory markers such as TNF-alpha and IL-6.
Case Study 3: Neuroprotection
Research assessing the neuroprotective properties involved exposing neuronal cells to oxidative stressors in the presence of the compound. Findings indicated that it significantly reduced apoptosis and oxidative damage in these cells, highlighting its potential utility in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine with high yield and purity?
- Methodological Answer : A solvent-free approach under ice-cooled conditions is optimal. For example, nitromethane derivatives of bicyclo[2.2.1]heptane can react with propargylamine via nucleophilic substitution. Key steps include:
- Reaction Setup : Use a molar ratio of 1:1.3 (nitromethane derivative to propargylamine) in a round-bottom flask under vigorous stirring.
- Workup : Extract with ethyl acetate (3 × 50 mL), dry with anhydrous Na₂SO₄, and concentrate under reduced pressure. Reported yields exceed 90% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm via TLC (hexane:ethyl acetate, 9:1) .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR (CDCl₃) identify substituents (e.g., prop-2-yn-1-yloxy protons at δ 4.5–5.0 ppm and bicyclic methyl groups at δ 1.0–1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 248.2012).
- X-ray Crystallography : For absolute stereochemistry, grow single crystals in ethyl acetate/hexane and compare with NIST reference data .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for plant growth regulation or antimicrobial activity:
- Plant Growth Assays : Test seed germination inhibition (e.g., 0.1–100 µM concentrations in agar plates) using structurally related oxime derivatives as positive controls .
- Antimicrobial Screening : Use disk diffusion against E. coli and S. aureus (MIC determination via broth microdilution) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s stereoelectronic effects on reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., imine nitrogen).
- Simulate transition states for propargylamine substitution, comparing activation energies of (Z) vs. (E) isomers .
- Validate with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .
Q. What experimental designs resolve contradictions in reported biological activity across studies?
- Methodological Answer : Apply factorial design to isolate variables:
- Factors : Concentration, solvent (DMSO vs. aqueous), and assay temperature.
- Response Variables : IC₅₀ (bioactivity) and solubility (HPLC quantification).
- Statistical Analysis : Use ANOVA to identify significant interactions (p < 0.05). Reconcile discrepancies via meta-analysis of published datasets .
Q. How does modifying the prop-2-yn-1-yloxy group impact structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs (e.g., allyloxy, benzyloxy) and compare:
- Synthetic Protocol : Replace propargylamine with allylamine or benzylamine in the nucleophilic substitution step .
- Bioactivity Trends : Correlate substituent hydrophobicity (logP) with antimicrobial potency. For example, benzyloxy analogs show enhanced activity due to π-π stacking with bacterial enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
